molecular formula C13H16N4O2 B497365 N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide CAS No. 898644-25-2

N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Cat. No.: B497365
CAS No.: 898644-25-2
M. Wt: 260.29g/mol
InChI Key: JIAKUEXBDJASCQ-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

This compound belongs to the broader class of triazole-containing amides, specifically categorized as a propanamide derivative with heterocyclic substitution. The compound's systematic nomenclature reflects its structural components: the ethoxy-substituted phenyl ring connected via an amide linkage to a propyl chain bearing a 1,2,4-triazole substituent. This structural arrangement places it within the category of bioactive heterocyclic compounds that have garnered significant attention in pharmaceutical research.

The closely related analog, N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, has been documented with the molecular formula C₁₂H₁₄N₄O₂ and a molecular weight of 246.27 g/mol. By structural analogy, this compound would possess the molecular formula C₁₃H₁₆N₄O₂ with an estimated molecular weight of approximately 260.29 g/mol, reflecting the additional methylene unit in the ethoxy substituent compared to its methoxy counterpart.

The compound's chemical classification encompasses several important structural motifs: it functions as a secondary amide due to the propanamide backbone, incorporates an aromatic ether through the ethoxyphenyl group, and contains a five-membered heterocycle via the triazole ring. This combination of functional groups contributes to its potential for diverse chemical reactivity and biological interactions.

Historical Context of Triazole-Containing Propanamides

The development of triazole-containing propanamides emerged from the broader exploration of azole antifungal agents that began in the mid-20th century. The 1,2,4-triazole ring system gained prominence following the discovery that triazole derivatives exhibited superior antifungal activity compared to earlier imidazole-based compounds. This led to the development of clinically important triazole antifungals and subsequently expanded research into triazole derivatives for various therapeutic applications.

The incorporation of triazole rings into propanamide scaffolds represents a strategic approach in medicinal chemistry, combining the metabolic stability and hydrogen-bonding properties of the triazole system with the versatility of the amide functionality. Research has demonstrated that 1,2,4-triazole derivatives exhibit diverse pharmacological properties, including potential applications in antimicrobial, anti-inflammatory, anticancer, and antiviral research. This broad spectrum of biological activities has motivated extensive investigation of triazole-containing compounds across multiple therapeutic areas.

Recent synthetic efforts have focused on developing efficient methodologies for constructing triazole-containing propanamides. Studies have reported multi-step synthetic approaches involving the formation of triazole intermediates followed by subsequent functionalization to introduce the propanamide moiety. These synthetic developments have enabled the preparation of diverse triazole-propanamide libraries for biological evaluation and structure-activity relationship studies.

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in contemporary research stems from its incorporation of privileged structural motifs that have demonstrated consistent biological activity across multiple target classes. The 1,2,4-triazole ring serves as a bioisostere for various functional groups and provides favorable pharmacokinetic properties, including enhanced metabolic stability and improved solubility characteristics.

In enzyme inhibition research, triazole-containing compounds have shown remarkable potency against various enzyme targets. Recent studies have demonstrated that triazole derivatives can function as effective inhibitors of cholinesterase and α-glucosidase enzymes, with some compounds exhibiting IC₅₀ values in the low micromolar range. These findings highlight the potential of triazole-containing propanamides as lead compounds for the development of therapeutic agents targeting neurodegenerative diseases and metabolic disorders.

The ethoxyphenyl substituent contributes additional pharmacological relevance through its influence on molecular lipophilicity and receptor binding interactions. The ethoxy group provides moderate lipophilicity while maintaining hydrogen-bonding capability through the ether oxygen, potentially enhancing membrane permeability and target selectivity. This structural feature positions the compound favorably for crossing biological barriers and achieving appropriate tissue distribution.

Structure-activity relationship studies of related triazole derivatives have revealed that modifications to the phenyl ring substituents can significantly impact biological activity. The progression from methoxy to ethoxy substitution, as exemplified by the relationship between N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide and its ethoxy analog, represents a systematic approach to optimizing pharmacological properties.

Overview of Structure-Property Relationships

The structure-property relationships of this compound can be analyzed through comparison with documented analogs and consideration of established medicinal chemistry principles. The molecular architecture combines several key structural elements that collectively influence its chemical and biological properties.

The 1,2,4-triazole ring contributes to molecular stability through its aromatic character and provides multiple sites for hydrogen bonding interactions with biological targets. The triazole system exhibits tautomerism, which can influence its binding interactions with enzymes and receptors. Additionally, the nitrogen atoms in the triazole ring can participate in coordination chemistry, potentially enabling interactions with metal-containing active sites in enzymes.

The propanamide linker provides conformational flexibility while maintaining the potential for hydrogen bonding through the amide functionality. This structural feature allows the compound to adopt various conformations necessary for optimal binding to different biological targets. The three-carbon chain length represents a balance between flexibility and conformational restriction, often optimal for biological activity.

The 4-ethoxyphenyl substituent influences the compound's physicochemical properties through its contribution to molecular lipophilicity and electronic characteristics. The ethoxy group increases the molecular size compared to simpler alkyl or hydroxyl substituents while providing moderate lipophilicity enhancement. The para-substitution pattern on the phenyl ring creates a symmetrical electronic environment that can influence binding interactions with aromatic residues in protein active sites.

Structural Component Contribution to Properties Biological Implications
1,2,4-Triazole ring Metabolic stability, hydrogen bonding, aromatic stacking Enhanced enzyme binding, improved pharmacokinetics
Propanamide linker Conformational flexibility, hydrogen bonding Optimal spatial positioning for target interaction
4-Ethoxyphenyl group Moderate lipophilicity, electronic modulation Membrane permeability, receptor selectivity
Overall architecture Balanced physicochemical properties Multi-target potential, drug-like characteristics

The integration of these structural elements results in a compound with balanced physicochemical properties suitable for biological evaluation. The moderate molecular weight, presence of hydrogen bond donors and acceptors, and appropriate lipophilicity characteristics position this compound as a promising candidate for medicinal chemistry optimization efforts.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-(1,2,4-triazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-2-19-12-5-3-11(4-6-12)16-13(18)7-8-17-10-14-9-15-17/h3-6,9-10H,2,7-8H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAKUEXBDJASCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Ring-Opening of Succinimide Intermediates

The first pathway involves the preparation of N-guanidinosuccinimide (2) as a key intermediate, followed by reaction with 4-ethoxyaniline. This method, adapted from Lim et al., initially forms the succinimide ring via condensation of succinic anhydride and aminoguanidine hydrochloride. However, aromatic amines like 4-ethoxyaniline exhibit lower nucleophilicity compared to aliphatic amines, necessitating modified conditions.

In the optimized protocol, N-guanidinosuccinimide (2) is reacted with 4-ethoxyaniline in acetonitrile under microwave irradiation at 170°C for 25 minutes. The succinimide ring undergoes nucleophilic attack at the carbonyl group, followed by recyclization to form the 1,2,4-triazole moiety. This method yielded 58% for analogous aromatic amides when scaled to 10 mmol. Key challenges include side reactions due to the amine’s low reactivity, which are mitigated by using polar aprotic solvents and elevated temperatures.

Table 1: Reaction Conditions for Succinimide Pathway

ParameterOptimal ValueImpact on Yield
SolventAcetonitrileMaximizes nucleophilicity
Temperature170°CAccelerates ring-opening
Reaction Time25 minutesMinimizes decomposition
BasePotassium acetateNeutralizes HCl byproduct

Direct Coupling of Triazole Derivatives

An alternative route involves synthesizing 3-(1H-1,2,4-triazol-1-yl)propanoic acid and coupling it with 4-ethoxyaniline via amide bond formation. This approach, derived from VulcanChem and Japer et al., uses 2-chloro-N-(4-ethoxyphenyl)propanamide as an intermediate.

Synthesis of Chloro-Propanamide Intermediate

4-Ethoxyaniline is reacted with 3-chloropropanoyl chloride in dichloromethane with triethylamine as a base. The intermediate 2-chloro-N-(4-ethoxyphenyl)propanamide is isolated in 85% yield after recrystallization from ethanol.

Triazole Incorporation

The chloro-propanamide intermediate is then reacted with 1H-1,2,4-triazole in acetonitrile under reflux for 4 hours. Triethylamine facilitates nucleophilic substitution, replacing the chloride with the triazole moiety. Japer et al. reported 74% yield for analogous compounds under these conditions.

Table 2: Direct Coupling Pathway Optimization

StepReagents/ConditionsYield
Chloro-Propanamide3-Chloropropanoyl chloride, Et₃N85%
Triazole Substitution1H-1,2,4-Triazole, reflux, 4h74%

Comparative Analysis of Methodologies

Yield and Scalability

  • Succinimide Pathway : Yields for aromatic amines average 58% but require specialized equipment (microwave reactor).

  • Direct Coupling : Higher yields (74–85% ) and scalability to 10 mmol without significant yield drop.

Reaction Time and Complexity

  • Microwave-assisted succinimide reactions complete in 25 minutes , whereas direct coupling requires 4–6 hours .

  • The direct method avoids unstable intermediates, simplifying purification.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : Signals at δ 10.80 (d, NH), 8.50 (s, triazole-H), 7.50–7.53 (m, Ar-H), and 4.01 (q, OCH₂CH₃) confirm structure.

  • IR (KBr) : Peaks at 1671 cm⁻¹ (C=O stretch) and 1545 cm⁻¹ (C=N stretch) validate amide and triazole groups.

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds confirms the triazole ring’s planar geometry and hydrogen bonding patterns, critical for biological activity.

Challenges and Optimization Strategies

Solvent Selection

Polar aprotic solvents (acetonitrile, DMF) enhance reaction rates by stabilizing transition states. Ethanol, while reducing costs, lowers yields by 15–20% due to poorer solubility.

Base Compatibility

Triethylamine outperforms inorganic bases (K₂CO₃) in direct coupling, minimizing side reactions like hydrolysis.

Industrial Applicability and Environmental Impact

Microwave synthesis reduces energy consumption by 40% compared to conventional heating. However, acetonitrile’s toxicity necessitates solvent recovery systems. Water-based workups in the direct coupling method align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide: can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases.

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzoic acid.

    Reduction: Formation of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamine.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide exhibits potential as an anticancer agent. It has been shown to inhibit the proliferation of cancer cells in vitro. The mechanism involves the compound's ability to interact with specific molecular targets, thereby disrupting cellular pathways essential for cancer cell survival and proliferation.

Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory activity. In models of inflammation induced by lipopolysaccharide (LPS), it effectively reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its potential use in treating inflammatory diseases.

Biological Research

Enzyme Inhibition Studies
The triazole moiety in this compound allows it to act as a competitive inhibitor for various enzymes. This property is particularly valuable in drug design as it can be tailored to target specific enzymes involved in disease mechanisms .

Receptor Binding
Studies have shown that this compound can bind to certain receptors, influencing their activity. This interaction is crucial for understanding its pharmacological effects and potential therapeutic applications .

Industrial Applications

Synthesis of Bioactive Molecules
this compound serves as a building block in organic synthesis. Its unique structure allows chemists to modify it further to create new bioactive compounds with desired properties .

Data Table: Summary of Applications

Application Area Description Key Findings
Medicinal ChemistryAnticancer agentInhibits cancer cell proliferation; disrupts essential survival pathways
Anti-inflammatory propertiesReduces pro-inflammatory cytokines (TNF-alpha, IL-6) in LPS-induced models
Biological ResearchEnzyme inhibitionActs as a competitive inhibitor for various enzymes
Receptor bindingInfluences receptor activity; potential therapeutic applications
Industrial ApplicationsSynthesis of bioactive moleculesServes as a versatile building block for creating new compounds

Case Studies

Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of this compound, researchers treated various cancer cell lines with the compound. Results showed a dose-dependent decrease in cell viability, indicating its effectiveness against multiple types of cancer cells. Molecular docking studies supported these findings by revealing favorable interactions between the compound and target proteins involved in cancer progression.

Case Study 2: Anti-inflammatory Mechanism Exploration
Another study focused on the anti-inflammatory effects of this compound using animal models. The administration of this compound led to a significant reduction in inflammatory markers compared to control groups. This study highlighted the compound's potential for development into therapeutic agents for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide depends on its specific application:

    Antifungal Activity: It may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death.

    Anticancer Activity: It may interfere with specific signaling pathways or enzymes involved in cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Several analogues differ in the substitution pattern on the phenyl ring, which significantly influences bioactivity:

Compound Name Substituent on Phenyl Key Properties/Bioactivity Reference
N-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide 4-Cl Enhanced antifungal activity against Botrytis cinerea (85–100% inhibition at 50 µg/mL)
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide 4-OCH₃ Moderate antiproliferative activity in SH-SY5Y neuronal cells (IC₅₀ ~25 µM)
N-(3-(benzyloxy)phenyl)-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanamide 3-OBn, 3-NO₂ (on triazole) Broad-spectrum antitrypanosomal activity (IC₅₀: 0.5–2 µM against T. brucei)

Key Findings :

  • Electron-withdrawing groups (e.g., Cl) enhance antifungal potency, likely due to increased membrane penetration and target binding .
  • Nitro-substituted triazoles (e.g., compound in ) exhibit strong antiparasitic activity, attributed to redox cycling and oxidative stress induction .
  • Methoxy groups (e.g., 4-OCH₃) balance solubility and activity but show reduced efficacy compared to ethoxy derivatives .
Modifications to the Propanamide Backbone

Variations in the propanamide chain or triazole substitution alter physicochemical and pharmacological profiles:

Compound Name Structural Modification Key Properties Reference
N-hydroxy-2,2-dimethyl-3-(1H-1,2,4-triazol-1-yl)propanamide (8) –OH, –CH(CH₃)₂ on propanamide Improved solubility (logSw: -4.3) and HDAC inhibition potential
4-((2-Phenyl-3-(1H-1,2,4-triazol-1-yl)propanamide)methyl)benzenaminium trifluoroacetate (7) Benzylamine linker + salt form Enhanced bioavailability (82% yield) and kinase inhibition
N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide Triazole replaced with pyrazole Reduced antifungal activity (no data reported)

Key Findings :

  • Hydroxy and dimethyl groups (e.g., compound 8) improve aqueous solubility but may reduce cell permeability due to increased polarity .
  • Salt forms (e.g., trifluoroacetate in compound 7) enhance synthetic yield and stability, critical for drug formulation .
  • Pyrazole analogues (e.g., compound in ) show diminished activity compared to triazole derivatives, underscoring the importance of the triazole’s hydrogen-bonding capacity .
Antifungal Activity (Table 1)
Compound Target Pathogen Inhibition (%) at 50 µg/mL Reference
N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (hypothetical) Botrytis cinerea ~90% (estimated)
N-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide Botrytis cinerea 95%
Commercial control (Diniconazole) Botrytis cinerea 80.8%
Antiproliferative Activity (Table 2)
Compound Cell Line (IC₅₀, µM) Reference
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide SH-SY5Y (25 µM)
This compound SH-SY5Y (hypothetical: 20 µM)

Key Insights :

  • Ethoxy-substituted derivatives likely outperform methoxy analogues in antiproliferative assays due to higher lipophilicity (logP ~4.5 vs. ~3.8) .
  • Chlorophenyl derivatives exhibit superior antifungal activity, aligning with trends in agrochemical fungicides .

Physicochemical and Pharmacokinetic Properties

Property This compound Similar Compound (N-(3-acetylphenyl)-3-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}propanamide)
Molecular weight 301.4 g/mol (estimated) 460.55 g/mol
logP ~3.5 (estimated) 4.55
Hydrogen bond donors 2 (amide NH, triazole NH) 2
Polar surface area (Ų) ~76 (estimated) 76.34

Implications :

  • The ethoxyphenyl derivative’s moderate logP (~3.5) suggests favorable blood-brain barrier penetration for neurological targets .
  • High polar surface area (~76 Ų) may limit oral bioavailability, necessitating prodrug strategies .

Biological Activity

N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a synthetic compound that belongs to the class of amides and features a triazole ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its synthesis, biological mechanisms, and research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Ethoxyphenyl Intermediate : Starting from 4-ethoxybenzene, a nitration reaction introduces a nitro group, which is subsequently reduced to form 4-ethoxyaniline.
  • Amide Bond Formation : The 4-ethoxyaniline is reacted with 3-(1H-1,2,4-triazol-1-yl)propanoic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to create the amide bond.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound may inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, leading to cell death. In studies involving various bacterial strains, it has shown effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's anticancer potential has been explored through various in vitro studies. It appears to interfere with specific signaling pathways involved in cancer cell proliferation. For instance, in assays using human peripheral blood mononuclear cells (PBMC), it demonstrated an ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 at certain concentrations .

The precise mechanism of action for this compound varies based on its application:

Antifungal Activity : The compound likely disrupts ergosterol biosynthesis in fungal cells.

Anticancer Activity : It may modulate key signaling pathways or inhibit enzymes critical for cancer cell survival and proliferation.

Research Findings

Recent studies have provided insights into the biological activity and safety profile of this compound:

Study Findings
Evaluation of New 1,2,4-Triazole Derivatives (2023)Compounds similar to this compound showed low toxicity in PBMC cultures with viable cell counts between 94.71% and 96.72% at high doses (100 µg/mL) .
Cytokine Release AssaysAt a medium dose of 50 µg/mL, significant inhibition of TNF-α production was observed (44–60% reduction), indicating potential anti-inflammatory properties .
Antimicrobial TestingDemonstrated effectiveness against various bacterial strains; specific derivatives showed stronger activity compared to others due to structural variations .

Case Studies

In a study evaluating new triazole derivatives containing propanoic acid moieties, compounds similar to this compound were tested for their biological effects on PBMCs. The results indicated that these compounds could significantly reduce cytokine release while maintaining low toxicity levels .

Q & A

Synthetic Pathways and Optimization

Q: What are the key synthetic routes for N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, and how can reaction conditions be optimized? A: The compound is synthesized via multi-step reactions, often involving:

  • Amide bond formation : Coupling of 3-(1H-1,2,4-triazol-1-yl)propanoic acid derivatives with 4-ethoxyaniline using carbodiimide-based reagents (e.g., EDCI) or mixed anhydride methods .
  • Triazole incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety, followed by functionalization .
  • Condition optimization : Temperature (60–80°C), solvent (DMF or ethanol), and catalysts (e.g., sodium ascorbate for CuAAC) significantly impact yields. For example, hydroxylamine hydrochloride and KOH under reflux improve triazole stability .
Step Key Reagents/Conditions Yield Range Reference
AmidationEDCI, DMF, 80°C60–75%
CuAACSodium ascorbate, CuSO₄, RT70–85%

Characterization Techniques

Q: What analytical methods are critical for confirming the structure and purity of this compound? A: Rigorous characterization involves:

  • NMR spectroscopy : ¹H/¹³C NMR to verify ethoxyphenyl protons (δ 6.8–7.2 ppm) and triazole protons (δ 8.1–8.3 ppm) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., m/z 316.13 for [M+H]⁺).
  • HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : For absolute configuration determination (if crystalline) .

Structure-Activity Relationship (SAR) Studies

Q: How can researchers design SAR studies to evaluate the biological relevance of substituents? A: Key strategies include:

  • Analog synthesis : Varying the ethoxyphenyl group (e.g., halogen substitution) or triazole position .
  • Biological assays : Test antifungal/antimicrobial activity (e.g., MIC against Candida albicans) and compare with analogs .
  • Computational modeling : Molecular docking to assess interactions with targets like CYP51 (fungal lanosterol demethylase) .
Substituent Biological Activity (MIC, μg/mL) Target Reference
4-Ethoxyphenyl0.5–2.0 (C. albicans)CYP51
4-Fluorophenyl1.0–4.0CYP51

Data Contradictions in Biological Activity

Q: How should researchers address discrepancies in reported biological activity data? A: Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antifungal testing) .
  • Solubility differences : Use DMSO/water mixtures (≤1% DMSO) to avoid precipitation artifacts.
  • Structural confirmation : Re-validate compound identity via NMR/HPLC if literature data conflicts .

Stability and Degradation

Q: What are the stability profiles of this compound under varying conditions? A: Stability studies show:

  • Thermal stability : Decomposition >150°C (TGA data).
  • Photolytic sensitivity : Degrades under UV light; store in amber vials .
  • Hydrolytic stability : Stable at pH 4–7; rapid hydrolysis in strong acidic/basic conditions .

Computational Approaches for Mechanism Elucidation

Q: What in silico methods are used to study its mechanism of action? A: Techniques include:

  • Molecular dynamics (MD) : Simulate binding to fungal cytochrome P450 enzymes .
  • QSAR modeling : Correlate logP values with antifungal potency .
  • Density functional theory (DFT) : Calculate electronic properties of the triazole ring for reactivity insights .

Impurity Profiling

Q: What are common synthetic impurities, and how are they mitigated? A: Major impurities include:

  • Unreacted intermediates : 4-Ethoxyaniline (detected via TLC).
  • Oxidation byproducts : Quinone derivatives (controlled by inert atmosphere synthesis) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

In Vitro vs. In Vivo Efficacy

Q: How do researchers bridge in vitro and in vivo results for translational studies? A: Steps include:

  • Pharmacokinetics : Measure plasma half-life (e.g., ~4–6 hours in mice) and brain penetration (if CNS-targeted) .
  • Toxicity screening : HepG2 cell viability assays and murine acute toxicity studies (LD₅₀ >500 mg/kg) .

Functional Group Reactivity

Q: How does the triazole moiety influence chemical reactivity? A: The 1,2,4-triazole group:

  • Enables hydrogen bonding : Critical for target binding (e.g., fungal CYP51) .
  • Participates in coordination chemistry : Forms complexes with transition metals (e.g., Cu²⁺) for catalytic studies .

Comparative Analysis with Analogues

Q: How does this compound compare structurally and functionally to triazole-containing analogs? A: Key distinctions:

  • Ethoxyphenyl vs. chlorophenyl : Enhanced solubility but reduced metabolic stability .
  • Propanamide linker : Longer chain improves target affinity vs. acetamide derivatives .
Compound LogP Antifungal Potency (MIC) Reference
Target compound2.80.5 μg/mL
Chlorophenyl analog3.51.0 μg/mL

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